DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 5-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, bromine, and various carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies
Medicine: The compound’s potential biological activity could make it useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors
Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, furan, and thiophene derivatives, such as:
Uniqueness
What sets DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE apart is its combination of three different heterocyclic rings, which gives it unique chemical and physical properties.
Properties
Molecular Formula |
C24H28BrN3O6S |
---|---|
Molecular Weight |
566.5g/mol |
IUPAC Name |
dipropan-2-yl 5-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H28BrN3O6S/c1-11(2)32-23(30)18-13(5)20(24(31)33-12(3)4)35-22(18)26-21(29)17-9-8-16(34-17)10-28-15(7)19(25)14(6)27-28/h8-9,11-12H,10H2,1-7H3,(H,26,29) |
InChI Key |
SWGUEPVROJOYDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.